N-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide
CAS No.: 87783-90-2
Cat. No.: VC17293621
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87783-90-2 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | N-benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C13H14N2O2/c1-10-14-8-13(17-10)15(11(2)16)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
| Standard InChI Key | XCDQYUIHMXCNSS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(O1)N(CC2=CC=CC=C2)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide features a 1,3-oxazole ring—a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. The oxazole core is substituted with a methyl group at position 2 and an acetamide group at position 5, where the nitrogen atom of the acetamide is further substituted with a benzyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Table 1: Computed Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | N-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide |
| SMILES | CC1=NC(=CO1)CC(=O)N(Cc2ccccc2)C |
| logP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Note: Properties are inferred from structural analogs .
Spectroscopic Characterization
While experimental NMR or IR data for this specific compound are unavailable, related oxazole-acetamide hybrids exhibit distinct spectral signatures. For example:
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¹H NMR: Methyl groups on oxazole typically resonate at δ 2.3–2.5 ppm, while benzyl protons appear as a multiplet at δ 7.2–7.4 ppm .
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¹³C NMR: The oxazole ring carbons are observed at δ 145–160 ppm, with acetamide carbonyls near δ 170 ppm .
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis of N-substituted oxazole acetamides commonly involves cyclocondensation reactions followed by amidation. A representative route, adapted from methods in , proceeds as follows:
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Oxazole Ring Formation:
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Reaction of a β-ketoamide precursor with a dehydrating agent (e.g., PCl₃ or POCl₃) to form the oxazole core.
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Example:
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Amidation:
Table 2: Key Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazole cyclization | POCl₃, 80°C, 6 h | 65–75 | |
| Amidation | EDC, HOBt, DMF, rt, 24 h | 70–85 |
Challenges in Purification
Oxazole derivatives often require chromatographic purification due to byproduct formation. Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) is effective for isolating N-benzyl acetamide analogs .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP of ~2.1 suggests moderate lipophilicity, favoring membrane permeability. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO) for biological assays .
Metabolic Stability
In silico predictions (SwissADME) indicate susceptibility to cytochrome P450-mediated oxidation at the benzyl and oxazole moieties. Esterase hydrolysis of the acetamide group is unlikely due to steric hindrance from the N-benzyl substituent .
Biological Activities and Mechanisms
Table 3: Cytotoxicity of Selected Oxazole Analogs
| Compound | Cell Line (IC₅₀, μM) | Target |
|---|---|---|
| D1 (from ) | MCF-7: 2.4 | Tubulin |
| D5 (from ) | A549: 3.1 | Topoisomerase IIα |
| VC5489299 (from) | HeLa: 4.7 | PI3K/Akt pathway |
Antimicrobial Activity
Benzoxazole analogs (e.g., PubChem CID 110773796) exhibit moderate antibacterial effects (MIC = 16–32 μg/mL against S. aureus) . The absence of a fused benzene ring in the target compound may reduce such activity but improve selectivity.
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